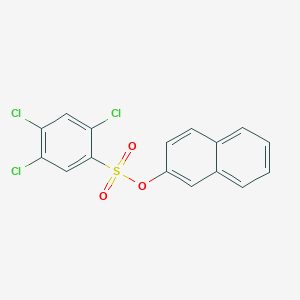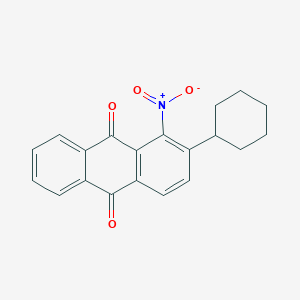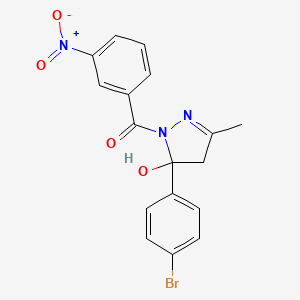![molecular formula C14H20ClNO B4883506 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B4883506.png)
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine, also known as CPP, is a molecule that has been extensively studied in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. Therefore, CPP has been used as a tool to investigate the function of the NMDA receptor and its role in various neurological disorders.
Wirkmechanismus
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine acts as a competitive antagonist of the NMDA receptor. It binds to the receptor at the same site as glutamate, which is the endogenous ligand of the receptor. By binding to the receptor, this compound prevents the activation of the receptor by glutamate, thereby reducing the influx of calcium ions into the neuron. This leads to a reduction in synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
The blockade of the NMDA receptor by this compound has been shown to have various biochemical and physiological effects. It has been shown to reduce long-term potentiation (LTP), which is a key mechanism of synaptic plasticity and learning. This compound has also been shown to reduce the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. In addition, this compound has been shown to induce apoptosis in certain types of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has several advantages as a tool for investigating the function of the NMDA receptor. It is a selective antagonist of the receptor, which means that it does not affect other types of glutamate receptors. It is also relatively stable and easy to administer. However, there are some limitations to its use. This compound has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. In addition, its effects on the NMDA receptor can be influenced by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine in scientific research. One area of interest is the role of the NMDA receptor in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to reduce the accumulation of beta-amyloid, which is a key pathological feature of Alzheimer's disease. Another area of interest is the role of the NMDA receptor in pain perception and addiction. This compound has been shown to reduce the development of tolerance to opioids, which may have implications for the treatment of opioid addiction. Finally, there is interest in developing more selective and longer-lasting NMDA receptor antagonists based on the structure of this compound.
Synthesemethoden
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine can be synthesized using a multi-step process involving the reaction of 2-chloro-5-methylphenol with propylene oxide to form 2-(2-chloro-5-methylphenoxy)propanol. The latter is then reacted with pyrrolidine in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has been extensively used in scientific research to investigate the function of the NMDA receptor. It has been used in animal studies to investigate the role of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to investigate the role of the NMDA receptor in pain perception and addiction.
Eigenschaften
IUPAC Name |
1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-5-6-13(15)14(11-12)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJDIRCCSOXJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B4883437.png)

![5-bromo-2-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4883452.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)
![2-amino-6'-bromo-5'-methyl-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4883466.png)


![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)
![N-(2-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4883492.png)
![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinamine trifluoroacetate](/img/structure/B4883514.png)


